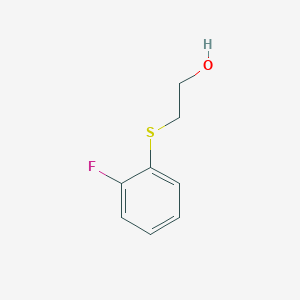

2-((2-Fluorophenyl)thio)ethanol

Description

2-((2-Fluorophenyl)thio)ethanol is a thioether derivative characterized by a 2-fluorophenyl group connected via a sulfur atom to a 2-hydroxyethyl chain. Structurally similar compounds, such as 2-[(2-Fluorobenzyl)thio]ethanol (CAS 89040-05-1, C₉H₁₁FOS), highlight the importance of fluorine substitution and thioether linkages in modulating physicochemical properties and applications, particularly in pharmaceutical synthesis . Fluorine’s electron-withdrawing nature enhances stability and bioavailability, making such compounds valuable intermediates in drug development .

Properties

IUPAC Name |

2-(2-fluorophenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDIRFYMPUIMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304766 | |

| Record name | 2-[(2-Fluorophenyl)thio]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-15-3 | |

| Record name | 2-[(2-Fluorophenyl)thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Fluorophenyl)thio]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenyl)thio)ethanol typically involves the reaction of 2-fluorothiophenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the thiophenol on the ethylene oxide. The reaction can be represented as follows:

2-Fluorothiophenol+Ethylene oxide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenyl)thio)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of 2-((2-Fluorophenyl)thio)acetaldehyde or 2-((2-Fluorophenyl)thio)acetone.

Reduction: Formation of 2-((2-Fluorophenyl)thio)ethanethiol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiol-containing compounds, including 2-((2-Fluorophenyl)thio)ethanol. Research indicates that derivatives of thiourea and thioether compounds exhibit significant antibacterial efficacy against various pathogens, including E. faecalis and P. aeruginosa . The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiourea derivatives have been shown to target specific molecular pathways in cancer cells, inhibiting angiogenesis and disrupting signaling pathways associated with tumor growth . The IC50 values for some derivatives were reported as low as 1.5 µM against leukemia cell lines, indicating promising therapeutic potential.

Neuropharmacological Effects

Research into dopamine transporter (DAT) inhibitors has identified fluorinated compounds as having therapeutic potential in treating psychostimulant abuse . The incorporation of fluorine into the structure may enhance binding affinity and selectivity towards DAT, making it a candidate for further investigation in neuropharmacology.

Synthetic Organic Chemistry

Reagent in Chemical Synthesis

this compound can serve as a versatile reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its thioether functionality allows it to act as a nucleophile, facilitating the formation of more complex molecules through reactions with electrophiles .

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of piperazine derivatives that exhibit ACAT-1 inhibitory activity. This is particularly relevant in the development of cholesterol-lowering agents . The synthesis process involves reacting disulfides with piperazine derivatives under mild conditions, showcasing the compound's utility in medicinal chemistry.

Materials Science

Polymer Chemistry

Fluorinated compounds like this compound are increasingly being explored for their role in developing advanced materials with tailored properties. The incorporation of fluorinated groups can enhance hydrophobicity and thermal stability in polymer matrices, making them suitable for applications in coatings and membranes .

Nanotechnology

In nanomaterials research, thiol-containing compounds are often used to functionalize nanoparticles, enhancing their stability and biocompatibility for biomedical applications. The unique electronic properties imparted by the fluorine atom may also contribute to improved performance in electronic devices .

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenyl)thio)ethanol involves its interaction with specific molecular targets. The thioether linkage and the fluorophenyl group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-((2-Fluorophenyl)thio)ethanol with structurally related compounds:

Key Differences and Implications

Chlorine in 2-[(3-Chlorophenyl)thio]ethanol increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Thioether vs. Direct Linkage: The thioether group in this compound provides greater chemical versatility (e.g., oxidation to sulfoxides/sulfones) compared to 2-(2-Thienyl)ethanol, where the sulfur is part of an aromatic thiophene ring .

Applications: Thiophene-based derivatives (e.g., 2-(2-Thienyl)ethanol) are prioritized in drug synthesis due to their heteroaromatic stability, whereas fluorinated thioethers are niche intermediates for targeted bioactive molecules .

Biological Activity

2-((2-Fluorophenyl)thio)ethanol, with the chemical formula C9H10FOS and CAS number 685892-15-3, is a sulfur-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound features a fluorinated phenyl group attached to a thioether functional group. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds containing thioether functionalities exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Thioether derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions like arthritis and chronic inflammatory diseases.

Cytotoxicity

Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting potential applications in cancer therapy.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl ring is crucial for enhancing the lipophilicity and overall biological activity of thioether compounds. Studies suggest that modifications to the sulfur atom or the phenyl substituents can significantly alter the pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.